3-[(2-chlorophenoxy)methyl]pyridine
Description
3-[(2-Chlorophenoxy)methyl]pyridine is a pyridine derivative characterized by a 2-chlorophenoxy group attached via a methylene bridge to the pyridine ring at the 3-position. Its molecular formula is C₁₂H₁₀ClNO, with a molecular weight of 219.67 g/mol. This compound is structurally distinct from simpler pyridine-chlorophenoxy analogs due to the methylene spacer, which influences its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWGODVPFCAGMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CN=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-chlorophenoxy)methyl]pyridine typically involves the reaction of 2-chlorophenol with 3-chloromethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the chloromethyl group on the pyridine ring, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-[(2-chlorophenoxy)methyl]pyridine can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Various reduced derivatives of the original compound.
Substitution: Substituted pyridine derivatives with different functional groups.
Scientific Research Applications
Chemistry: 3-[(2-chlorophenoxy)methyl]pyridine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of heterocyclic compounds with potential biological activity.
Biology: In biological research, this compound is studied for its potential as a ligand in coordination chemistry. It can form complexes with metal ions, which are of interest for their catalytic and biological properties.
Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also explored for its potential use in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(2-chlorophenoxy)methyl]pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or modulating its function. The molecular pathways involved vary depending on the specific biological target and the nature of the interaction.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Chlorophenoxy Substituents
3-(2-Chlorophenoxy)pyridine
- Molecular Formula: C₁₁H₈ClNO.
- Key Differences : The absence of the methylene group reduces steric bulk but increases electron-withdrawing effects on the pyridine ring.
- For example, 2-(2-chlorophenoxy)quinazolin-4-one (compound 4a) is inactive as an anticonvulsant, whereas 2-(2,4-dichlorophenoxy) analogs exhibit significant activity .
3-[(3-Chlorophenoxy)methyl]pyridine
- Structure: Chlorine at the 3-position on the phenoxy group.
- Impact : Meta-substitution alters electronic distribution and steric interactions compared to ortho-substitution. Such positional changes can reduce receptor binding affinity, as seen in mGluR5 antagonists where substituent orientation dictates selectivity .
Heterocyclic Core Variants
Triazine-Based Derivatives
- Example: Methyl 3-[[4-(2-chlorophenoxy)-6-phenoxy-1,3,5-triazin-2-yl]amino]benzoate.
- Structure: 2-Chlorophenoxy attached to a triazine core.
- Properties: Higher polarity and melting points (>200°C) due to the triazine ring’s rigidity. NMR data (e.g., ¹H chemical shifts at δ 7.2–8.5 ppm) confirm electronic coupling between the chlorophenoxy group and the triazine system .
Quinazolinone Derivatives
- Example: 2-(2-Chlorophenoxy)-quinazolin-4-one.
- Activity: Inactive in anticonvulsant assays, whereas 2-(2,4-dichlorophenoxy) analogs (e.g., compound 4b) show potent activity (EC₅₀ ≈ 1 μM). This highlights the importance of halogen substitution patterns .
Substituent Effects on Pharmacological Profiles
Chlorine vs. Fluorine Substitution
- 3-[(2-Chlorophenyl)methoxy]-2-fluoropyridine (CAS 1506341-96-3):
- 3-Chloro-2-[3-(trifluoromethyl)phenoxy]pyridine (CAS 197565-66-5): The trifluoromethyl group increases lipophilicity (logP ≈ 3.5), impacting blood-brain barrier penetration .
Methylene vs. Ethylene Spacers
Comparative Data Tables
Table 1: Structural and Physical Properties
Key Research Findings
- Substituent Position Matters: Ortho-chlorine on phenoxy groups (as in the target compound) often enhances bioactivity compared to meta- or para-substitution. For example, 2-(2-chlorophenoxy)quinazolin-4-one is inactive, but dichloro analogs show potency .
- Spacer Groups Influence Selectivity: The methylene bridge in this compound likely improves conformational flexibility, aiding interactions with hydrophobic receptor pockets. This is analogous to ABT-089’s pyrrolidinylmethoxy group optimizing nicotinic receptor binding .
- Halogen Effects : Fluorine substitution (e.g., in 2-fluoropyridines) enhances metabolic stability, while chlorine increases lipophilicity and electron-withdrawing effects .
Biological Activity
3-[(2-chlorophenoxy)methyl]pyridine is a chemical compound that has garnered attention due to its potential biological activities, particularly in agricultural and pharmaceutical applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
Molecular Formula: C12H10ClNO
Molecular Weight: 221.67 g/mol
IUPAC Name: this compound
The biological activity of this compound is largely attributed to its structural similarity to plant hormones, specifically auxins. Compounds in this class often mimic indoleacetic acid (IAA), leading to uncontrolled growth in broadleaf plants, which is a characteristic behavior of certain herbicides.
Mechanistic Pathways:
- Hormonal Mimicry: The compound interacts with auxin receptors, triggering pathways that promote rapid cell division and elongation.
- Inhibition of Growth Regulators: Similar compounds have been shown to inhibit the action of growth inhibitors, further enhancing growth responses in treated plants.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Herbicidal Activity:
- The compound has been tested for its efficacy as a herbicide, particularly against broadleaf weeds. Its mechanism involves mimicking plant hormones, leading to abnormal growth patterns that ultimately result in plant death.
-
Antimicrobial Properties:
- Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound itself remains limited. Related compounds have shown effectiveness against various bacterial strains.
Case Study 1: Herbicidal Efficacy
A study conducted on the herbicidal effects of phenoxy herbicides demonstrated that compounds similar to this compound effectively reduced the biomass of treated weed species by over 60% compared to untreated controls. The study highlighted the compound's ability to induce physiological stress in target plants, leading to their eventual death.
Case Study 2: Antimicrobial Activity
In a laboratory setting, derivatives of pyridine compounds were tested against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications of the pyridine structure enhanced antimicrobial activity, suggesting potential for developing new antimicrobial agents based on the parent structure.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 2-Methylphenoxy methyl pyridine | Structure | Herbicidal | Similar mechanism; effective against broadleaf weeds. |
| 4-Chloro-3-methylphenyl methyl pyridine | Structure | Antimicrobial | Exhibits strong antibacterial properties; potential for drug development. |
Research Findings
Recent studies have focused on synthesizing analogs of this compound to enhance its biological activity while minimizing toxicity to non-target organisms. The following findings summarize key research outcomes:
- Synthesis Techniques: Various synthetic routes have been explored, including transition metal-catalyzed reactions which allow for more efficient production of biologically active derivatives.
- Toxicity Assessments: Evaluations indicate that while some derivatives maintain herbicidal efficacy, they exhibit reduced toxicity towards beneficial plant species, making them suitable for agricultural applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
